Cas no 2680801-90-3 (tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate)

Tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate is a specialized chemical intermediate primarily used in organic synthesis and pharmaceutical research. Its structure features a 1,2,5-oxadiazole (furazan) core with an acetyl substituent and a tert-butoxycarbonyl (Boc) protecting group, offering versatility in further functionalization. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide and heterocycle synthesis. The acetyl moiety provides a reactive handle for condensation or nucleophilic addition reactions. This compound is particularly useful in medicinal chemistry for constructing nitrogen-rich heterocycles, which are prevalent in bioactive molecules. Its well-defined reactivity profile ensures reproducibility in synthetic applications.
tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate structure
2680801-90-3 structure
Product Name:tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate
CAS No:2680801-90-3
MF:C9H13N3O4
MW:227.217221975327
CID:5649136
PubChem ID:165916004
Update Time:2025-05-25

tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate
    • EN300-28274868
    • 2680801-90-3
    • Inchi: 1S/C9H13N3O4/c1-5(13)6-7(12-16-11-6)10-8(14)15-9(2,3)4/h1-4H3,(H,10,12,14)
    • InChI Key: TVHVAHFQCOSZSI-UHFFFAOYSA-N
    • SMILES: O(C(NC1C(C(C)=O)=NON=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 227.09060590g/mol
  • Monoisotopic Mass: 227.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 94.3Ų

tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate Pricemore >>

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tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate Related Literature

Additional information on tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate

Comprehensive Overview of tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate (CAS No. 2680801-90-3)

The compound tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate (CAS No. 2680801-90-3) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name or CAS number, is a derivative of 1,2,5-oxadiazole, a heterocyclic scaffold known for its diverse biological activities. The presence of both acetyl and tert-butyl carbamate functional groups makes it a versatile intermediate for further chemical modifications.

In recent years, the demand for heterocyclic compounds like tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate has surged due to their potential applications in drug discovery. Researchers are particularly interested in its role as a building block for designing novel small-molecule inhibitors and biologically active agents. The compound's unique structure allows it to interact with various enzymatic targets, making it a valuable tool in high-throughput screening and structure-activity relationship (SAR) studies.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate?" The synthesis typically involves multi-step organic reactions, starting with the formation of the 1,2,5-oxadiazole core, followed by acetylation and carbamate protection. Advanced techniques such as microwave-assisted synthesis and catalyzed coupling reactions have been explored to improve yield and efficiency.

The pharmacological properties of tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate are another hot topic among researchers. Preliminary studies suggest that its oxadiazole moiety may contribute to anti-inflammatory or antioxidant effects, although further in vitro and in vivo studies are needed to confirm these hypotheses. The compound's lipophilicity and molecular weight also make it a candidate for blood-brain barrier penetration, a critical factor in central nervous system (CNS) drug development.

From an industrial perspective, the scalability of tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate production is a key consideration. Companies specializing in custom synthesis and contract research often highlight this compound in their portfolios due to its growing demand. Optimizing reaction conditions and minimizing byproduct formation are common challenges addressed in process chemistry.

Environmental and regulatory compliance is another area of interest for users searching about this compound. While tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate is not classified as hazardous, proper handling protocols and waste disposal methods are essential to ensure safety. Researchers often inquire about its stability under various conditions and compatibility with green chemistry principles.

In summary, tert-butyl N-(4-acetyl-1,2,5-oxadiazol-3-yl)carbamate (CAS No. 2680801-90-3) is a promising compound with broad applications in pharmaceutical research and organic synthesis. Its unique structural features and potential biological activities make it a subject of ongoing investigation. As the scientific community continues to explore its capabilities, this compound is likely to remain a focal point in drug discovery and chemical innovation.

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